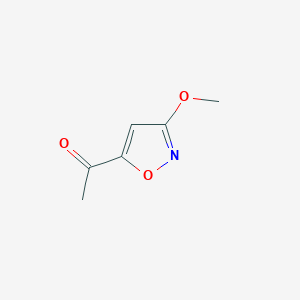![molecular formula C26H33N3O2 B2529350 1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878694-42-9](/img/structure/B2529350.png)
1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or to induce stereochemical outcomes. In the case of the synthesis of enantiomers of antilipidemic agents, the process involves the resolution of diastereomeric amides followed by deamination. For instance, the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid were prepared using Chiralcel OJ column chromatography and from optically active carboxylic acids, which were obtained by resolving diastereomeric N-[(S)-(-)-[4-methyl-(alpha-methyl)benzyl]]-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxyamide using silica gel column chromatography, followed by deamination with N2O4 .
Molecular Structure Analysis
The molecular structure and the arrangement of molecules in the solid state can be studied using X-ray crystallography. This technique allows for the determination of absolute configurations of enantiomers, as well as the identification of specific interactions such as hydrogen bonds and π-π stacking interactions. For example, in certain tert-butyl-containing compounds, inversion-related pairs of molecules are linked by C-H...O hydrogen bonds to form dimers, which are further linked into chains or sheets by π-π stacking interactions . The orientation of substituents, such as methoxy or dimethylamino groups, can significantly influence the overall molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. In the context of tert-butyl-containing compounds, the presence of bulky tert-butyl groups can affect the compound's reactivity and selectivity in chemical reactions. For example, the protection of diols with tert-butyldimethylsilyloxybenzylidene acetal involves the use of tert-butyldimethylsilyl chloride and 4-hydroxybenzaldehyde in the presence of imidazole and 4-(dimethylamino)pyridine, showcasing the role of tert-butyl groups in protecting group chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. Bulky groups like tert-butyl can impart steric hindrance, affecting the compound's physical state and its interactions with solvents or other molecules. The presence of tert-butyl groups can also influence the lipophilicity of a molecule, which is particularly relevant in the development of pharmaceutical agents, as it affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties .
Scientific Research Applications
Synthesis and Characterization of Complexes
Synthesis and Catalytic Activities of Ruthenium(II) Complexes
A study explored ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, showing their catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).
Fluorescent Pyridine Derivatives
Another research focused on the palladium-catalyzed synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines, indicating potential applications in material science or as fluorescence markers (Chen et al., 2020).
Applications in Material Science
Lanthanide Metal-Organic Frameworks (MOFs) for Luminescence Sensing
Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showed their potential as fluorescence sensors for benzaldehyde-based derivatives, suggesting applications in chemical sensing and detection (Shi et al., 2015).
properties
IUPAC Name |
1-tert-butyl-4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-18-11-12-19(2)23(15-18)31-14-8-13-28-22-10-7-6-9-21(22)27-25(28)20-16-24(30)29(17-20)26(3,4)5/h6-7,9-12,15,20H,8,13-14,16-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDXXZKVZDRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

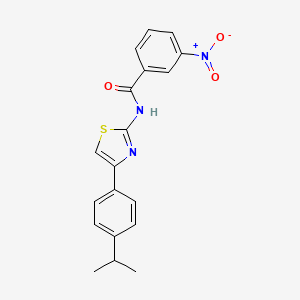
![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)
![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
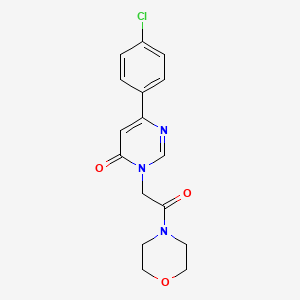
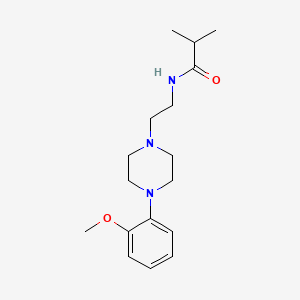
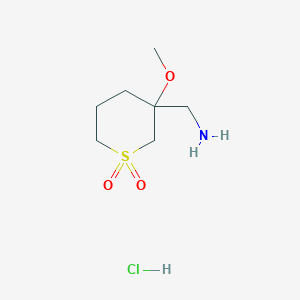
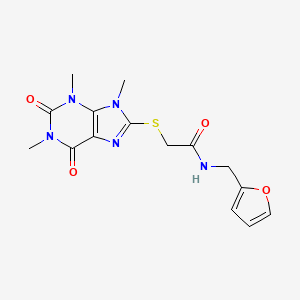
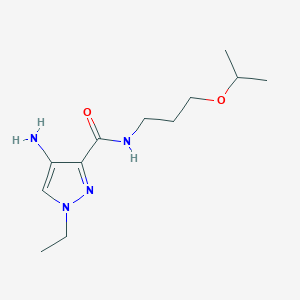
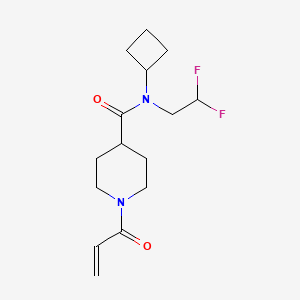
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
